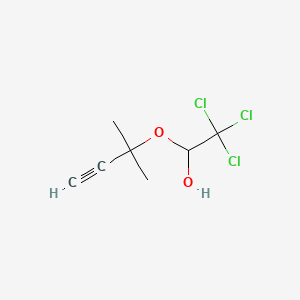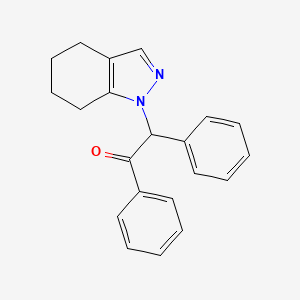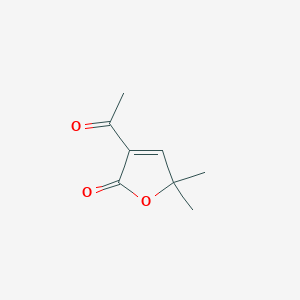
o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro-: is a chemical compound that belongs to the class of organic compounds known as oxazolines. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the trifluoromethyl group and the oxazoline ring in its structure makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- typically involves the reaction of o-toluidine with a suitable oxazoline precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures consistent quality and efficiency in the production process. The industrial methods also focus on minimizing waste and environmental impact by employing green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, oxazolidine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- involves its interaction with specific molecular targets. The oxazoline ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Toluidine, N-(2-oxazolin-2-yl)-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
p-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro-: Positional isomer with the amino group in the para position, leading to variations in reactivity and applications.
m-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro-: Another positional isomer with distinct properties.
Uniqueness
The presence of the trifluoromethyl group in o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- imparts unique chemical and physical properties, such as increased stability and lipophilicity. These characteristics make it particularly valuable in applications where these properties are desired, such as in drug design and material science.
Propriétés
Numéro CAS |
33588-19-1 |
|---|---|
Formule moléculaire |
C10H9F3N2O |
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-9-14-5-6-16-9/h1-4H,5-6H2,(H,14,15) |
Clé InChI |
JPIGWUOESXBJJJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)NC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)

![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)



![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)


